1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL
Description
Properties
CAS No. |
63488-00-6 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol |
InChI |
InChI=1S/C7H10O4/c8-4-7-6(9)2-1-5(11-7)3-10-7/h1-2,5-6,8-9H,3-4H2 |
InChI Key |
BAGPWUHAADNCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C(O1)(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Synthetic Approach
The key starting material for synthesizing 1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-en-2-ol is levoglucosenone (LGO) , a biomass-derived bicyclic enone with the formula C6H6O3. LGO is an abundant fine chemical obtained from cellulose pyrolysis and serves as a versatile platform for functionalized bicyclic compounds.
The synthesis strategy involves selective reduction and functional group transformations on LGO or its derivatives to install the hydroxymethyl and hydroxyl groups at the 1- and 2-positions of the bicyclic scaffold.
Reduction of Levoglucosenone to Hydroxylated Bicyclic Alcohols
One of the primary methods involves the reduction of levoglucosenone to generate the corresponding bicyclic alcohols:
Catalytic hydrogenation of LGO using palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric pressure) leads to the formation of a mixture of epimers of 1-(hydroxymethyl)-7,8-dioxabicyclo[3.2.1]octan-2-ol derivatives with high yields (~92%).
The reduction proceeds via hydrogen addition across the enone double bond, followed by selective hydroxylation at the 2-position, preserving the bicyclic dioxane ring.
The reaction conditions typically involve stirring LGO in methanol with Pd/C catalyst under hydrogen gas for 24 hours at room temperature.
Organometallic Addition to LGO
Another approach utilizes organometallic reagents to functionalize LGO at the 1-position:
Preparation of the compound involves the addition of organolithium or Grignard reagents to LGO in the presence of copper(I) iodide (CuI) as a catalyst in tetrahydrofuran (THF) solvent at low temperatures (-15 to -10 °C) under inert atmosphere.
For example, the addition of ethyl magnesium bromide or n-butyl lithium to LGO yields 2-substituted 6,8-dioxabicyclo[3.2.1]octan-4-ones, which upon further reduction or functional group manipulation can produce the desired hydroxymethyl and hydroxyl functionalities.
The reaction is quenched with acid and extracted with ether solvents, followed by purification.
Baeyer-Villiger Oxidation and Subsequent Transformations
A two-step, one-pot Baeyer-Villiger oxidation of LGO analogues has been developed using microwave-assisted methods, which converts the bicyclic ketone to lactones that can be further manipulated to introduce hydroxymethyl groups.
This method involves oxidation using peracids or other oxidants under controlled conditions, followed by ring-opening or reduction steps to yield hydroxylated bicyclic compounds.
Functional Group Protection and Derivatization
In some synthetic routes, hydroxyl groups are protected as acetamides or ethers to facilitate selective reactions.
For example, N-[(1S,2R,3R,4R,5S)-2,3-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-4-yl]-2,2,2-trifluoroacetamide derivatives have been prepared by acylation, which aids in purification and characterization.
Summary Table of Preparation Methods
Detailed Research Outcomes and Analytical Data
NMR Spectroscopy : The ^1H NMR spectra of the hydroxymethyl derivatives show characteristic signals for the bicyclic protons and hydroxymethyl group, typically between 1.2–4.2 ppm. The hydroxyl protons appear as broad singlets or multiplets depending on solvent and temperature.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the formula C8H12O4 for the hydroxymethyl-dioxabicyclo compounds, with M+H peaks matching calculated values within experimental error.
X-ray Crystallography : Some derivatives have been structurally characterized by X-ray diffraction, confirming the stereochemistry of the bicyclic ring and substituents.
Yields and Purity : Reported yields vary from moderate to high (49–92%) depending on the method and scale. Purification is typically achieved by flash chromatography using ethyl acetate/hexane mixtures or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL involves its interaction with specific molecular targets. The compound’s structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Bicyclic Core Differences
7,8-Dioxabicyclo[3.2.1]octan-6-one (CAS 5257-20-5) Structure: Features a ketone group at position 6 instead of the hydroxymethyl and enol groups. Properties: The ketone enhances electrophilicity, enabling nucleophilic additions, unlike the target compound’s enol, which may participate in tautomerism or hydrogen bonding . Applications: Serves as a precursor in organic synthesis due to its reactive carbonyl group .
Ertugliflozin (6,8-Dioxabicyclo[3.2.1]octane derivative) Structure: Oxygen atoms at positions 6 and 8 (vs. 7 and 8 in the target compound) with multiple hydroxyl and aryl substituents.
Ring Size and Oxygen Position
2,8-Dioxabicyclo[3.3.1]nonane (e.g., (-)-Semburin) Structure: Larger bicyclo[3.3.1]nonane system with oxygen at positions 2 and 6. Natural Source: Isolated from Swertia japonica; demonstrates how ring expansion alters rigidity and biological activity in monoterpenes .
2,5-Dioxabicyclo[2.2.1]heptane (Compounds 45 and 46 in ) Structure: Smaller bicyclo[2.2.1]heptane core with oxygen at positions 2 and 5.
Nitrogen-Substituted Analogues
8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol
- Structure : Replaces one oxygen with nitrogen (azabicyclo), altering electronic properties.
- Pharmacology : Azabicyclo compounds often target neurotransmitter receptors, suggesting divergent bioactivity compared to oxygenated analogs .
Physicochemical and Spectroscopic Comparisons
Key Research Findings
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.2–4.5 (m, hydroxymethyl), δ 5.6–5.8 (d, enol ether) | |
| ¹³C NMR | δ 70–75 (C-OH), δ 105–110 (C-O-C) | |
| IR | Broad peak ~3400 cm⁻¹ (-OH), ~1100 cm⁻¹ (C-O-C) |
Q. Table 2. Recommended Reaction Conditions for Stereochemical Control
| Reaction Type | Optimal Conditions | Yield/ee | Reference |
|---|---|---|---|
| Diels-Alder | Toluene, 80°C, 12 h | 75–85% | |
| Asymmetric Hydroxylation | (DHQ)₂PHAL ligand, K₃Fe(CN)₆, –20°C | 90–95% ee |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
